Kupfer(II)-4,4',4'',4'''-Tetraaza-29H,31H-phthalocyanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine is a coordination compound with the molecular formula C28H12CuN12. It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. This compound is particularly notable for its applications in various fields due to its unique electronic properties and ability to form stable complexes with metals.
Wissenschaftliche Forschungsanwendungen
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and electronic properties.
Wirkmechanismus
Target of Action
Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine primarily targets biological macromolecules such as DNA, proteins, and lipids. Its role involves interacting with these molecules to induce oxidative stress and disrupt cellular functions .
Mode of Action
The compound interacts with its targets through redox reactions . Copper(II) ions can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis .
Biochemical Pathways
The generation of ROS by Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine affects several biochemical pathways:
- Lipid Peroxidation: ROS can initiate lipid peroxidation, disrupting membrane integrity and signaling pathways .
Pharmacokinetics
The pharmacokinetics of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
The molecular and cellular effects of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine include:
- Disruption of Cellular Homeostasis: The compound’s action leads to an imbalance in cellular redox states and metabolic processes .
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability:
- Oxygen Availability: The generation of ROS is dependent on the availability of molecular oxygen, influencing the compound’s oxidative effects .
: Information synthesized from various sources on the compound’s properties and mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a copper salt, such as copper(II) chloride, under high-temperature conditions. The reaction typically requires a solvent like quinoline or dimethylformamide and is carried out at temperatures ranging from 180°C to 220°C.
Industrial Production Methods: In industrial settings, the synthesis of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine often involves large-scale cyclotetramerization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Types of Reactions:
Oxidation: Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced, typically using reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, hydrazine; often performed in solvents like ethanol or methanol.
Substitution: Various halides or organometallic reagents; reactions are usually conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Oxidized derivatives of the phthalocyanine ring.
Reduction: Reduced forms of the compound, often with altered electronic properties.
Substitution: Functionalized phthalocyanine derivatives with diverse chemical functionalities.
Vergleich Mit ähnlichen Verbindungen
Copper phthalocyanine: Similar in structure but lacks the additional nitrogen atoms in the macrocyclic ring.
Iron phthalocyanine: Contains iron instead of copper, leading to different electronic and catalytic properties.
Zinc phthalocyanine: Zinc substitution results in altered photophysical properties, making it useful in different applications.
Uniqueness: Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine is unique due to the presence of additional nitrogen atoms in the macrocyclic ring, which enhances its ability to form stable complexes and participate in diverse chemical reactions. This structural feature also contributes to its distinct electronic properties, making it suitable for specialized applications in catalysis, medicine, and materials science.
Biologische Aktivität
Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine (Cu(II)TAPc) is a metallophthalocyanine compound that has garnered attention due to its diverse biological activities, particularly in the fields of catalysis, photodynamic therapy, and antiviral applications. This article summarizes the current understanding of its biological activity based on various research studies.
Structure and Properties
Cu(II)TAPc is characterized by a central copper ion coordinated to a phthalocyanine ligand containing four nitrogen atoms in the periphery. This unique structure endows the compound with specific electronic properties that influence its reactivity and biological behavior.
1. Catalytic Activity
Cu(II)TAPc has been shown to exhibit significant catalytic activity in electrochemical reactions. A study highlighted that copper(II) phthalocyanine complexes can convert carbon dioxide into methane with a Faradaic efficiency of up to 66% at specific potentials. This process involves reversible structural changes of the copper species under reaction conditions, facilitating the formation of metallic copper clusters that enhance catalytic performance .
2. Antiviral Properties
Research indicates that sulfonated derivatives of copper phthalocyanines, including Cu(II)TAPc, exhibit promising antiviral activity. For instance, a study reported that CuPcS (a sulfonated variant) inhibited HIV-1 infection with an effective concentration (EC50) of 1 µg/ml. The antiviral mechanism is thought to involve endocytosis inhibition, highlighting the potential for Cu(II)TAPc in therapeutic applications against viral infections .
3. Photodynamic Therapy
Cu(II)TAPc has been investigated for its use in photodynamic therapy (PDT), particularly for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, leading to cytotoxic effects on cancer cells. Studies have demonstrated its efficacy against various cancer types, including skin and breast cancers . The photophysical properties of Cu(II)TAPc, such as its absorption spectrum and fluorescence quantum yield, are critical for its effectiveness in PDT applications.
Case Studies
Case Study 1: Electrochemical CO2 Reduction
A study utilized in-situ X-ray absorption spectroscopy to monitor the structural changes of Cu(II)TAPc during CO2 reduction reactions. The research concluded that the ability of Cu(II)TAPc to form small metallic copper clusters was pivotal for its catalytic efficiency .
Case Study 2: Antiviral Activity Against HIV-1
In vitro experiments demonstrated that CuPcS significantly reduced HIV-1 infection rates in treated cells compared to controls. Variations in microbicidal activity were noted among different batches of CuPcS, emphasizing the importance of purity and formulation in therapeutic efficacy .
Data Tables
Eigenschaften
IUPAC Name |
copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJDNKDQMUHOKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12CuN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.